4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide
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Overview
Description
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzenecarbothioamide core substituted with a 3-methylbutoxy group and a morpholin-4-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-(3-methylbutoxy)benzenecarbothioamide: This step involves the reaction of 4-hydroxybenzenecarbothioamide with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to form the 4-(3-methylbutoxy) derivative.
Introduction of the Morpholin-4-ylethyl Group: The next step involves the reaction of the intermediate with 2-chloroethylmorpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholin-4-ylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarboxamide
- 4-(3-methylbutoxy)-N-(2-piperidin-4-ylethyl)benzenecarbothioamide
- 4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Uniqueness: : The presence of the benzenecarbothioamide core and the specific substitution pattern with the 3-methylbutoxy and morpholin-4-ylethyl groups confer unique chemical and biological properties to the compound
Properties
CAS No. |
69353-29-3 |
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Molecular Formula |
C18H28N2O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2O2S/c1-15(2)7-12-22-17-5-3-16(4-6-17)18(23)19-8-9-20-10-13-21-14-11-20/h3-6,15H,7-14H2,1-2H3,(H,19,23) |
InChI Key |
JVAAQLWIGLYQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
Origin of Product |
United States |
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